C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

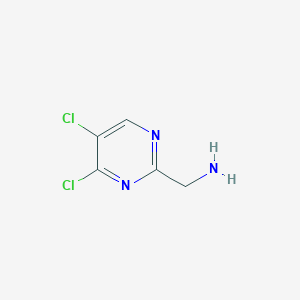

C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine atoms at the 4th and 5th positions of the pyrimidine ring and a methylamine group attached to the 2nd position.

Synthetic Routes and Reaction Conditions:

Chlorination Reaction: The synthesis of this compound typically begins with the chlorination of pyrimidin-2-yl-methylamine. This involves treating pyrimidin-2-yl-methylamine with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.

Nucleophilic Substitution Reaction: Another method involves the nucleophilic substitution of a suitable precursor, such as 2,4-dichloropyrimidine, with methylamine. This reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with advanced temperature and pressure control systems. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and the removal of by-products helps in maintaining the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as alkyl halides or amines replace the chlorine atoms on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: KMnO4, H2O2, in an acidic or neutral medium.

Reduction: LiAlH4, in anhydrous ether.

Substitution: Alkyl halides, amines, in polar aprotic solvents like DMF or acetonitrile.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, including carboxylic acids and aldehydes.

Reduction Products: Reduced derivatives, such as amines and alcohols.

Substitution Products: Substituted pyrimidines with different alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine serves as a versatile building block in the synthesis of more complex pyrimidine derivatives. Its unique structure allows for various chemical transformations that can lead to the development of new materials with specific properties.

Biology

In biological research, this compound has been investigated for its potential as a bioactive molecule. It exhibits properties that may be useful in drug discovery, particularly in developing antiviral and anticancer agents. Its mechanism of action often involves interaction with specific enzymes or receptors, leading to inhibition or modulation of biological pathways.

Table 1: Biological Activity Overview

Medicine

The compound is explored for its therapeutic properties, particularly as an intermediate in pharmaceutical synthesis. Studies have shown its potential efficacy in treating conditions such as cancer and viral infections.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 0.126 | Apoptosis induction |

| MDA-MB-231 | 1.75 | G2/M phase arrest |

In a study involving breast cancer models, administration of this compound resulted in reduced tumor size and increased apoptosis rates compared to control groups.

Antiviral Activity

This compound has shown promise in antiviral applications by inhibiting the activity of specific viral enzymes essential for replication. Further research is ongoing to explore its full potential in this area.

Wirkmechanismus

The mechanism by which C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved vary based on the biological system or disease being studied.

Vergleich Mit ähnlichen Verbindungen

2,4-Dichloropyrimidine

2-Chloro-5-fluoropyrimidine

2,4,6-Trichloropyrimidine

2,4-Dimethylpyrimidine

Biologische Aktivität

C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR).

This compound is a pyrimidine derivative characterized by the presence of dichloro substituents at positions 4 and 5 of the pyrimidine ring. The synthesis of this compound typically involves multi-step reactions that introduce the dichloro groups and the methylamine moiety, which can significantly influence its biological properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of electron-withdrawing chlorine atoms enhances its binding affinity to specific enzymes and receptors. Research indicates that compounds with similar structures can act as inhibitors for various kinases and enzymes involved in cancer progression and inflammation.

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines. For instance, a related compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (TNBC) | 0.126 | |

| Compound X | MCF7 | 17.02 | |

| Compound Y | MDA-MB-231 | 11.73 |

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. Studies indicate that similar compounds exhibit significant antibacterial and antifungal activities, making them candidates for further exploration in drug development against resistant strains .

Anti-inflammatory Effects

Pyrimidine derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, compounds with similar structures have shown IC50 values around 0.04 μmol against COX-2 inhibition, suggesting that this compound may also exhibit such effects .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrimidine ring significantly impact biological activity. The presence of halogen substituents like chlorine enhances potency against specific targets. For instance, the introduction of electron-withdrawing groups at strategic positions can improve binding affinity to kinases involved in cancer signaling pathways .

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| C4 | Cl | Increased kinase inhibition |

| C5 | Cl | Enhanced anticancer activity |

| C2 | NH2 | Improved selectivity |

Case Studies

- Inhibition of Kinases : A study demonstrated that a related compound effectively inhibited CDK9 and CDK2 kinases with a selectivity index indicating strong potential for targeted cancer therapy .

- Antimicrobial Screening : Another investigation screened various pyrimidine derivatives against bacterial strains, revealing that those with dichlorinated structures exhibited superior antibacterial activity compared to their non-halogenated counterparts .

Eigenschaften

IUPAC Name |

(4,5-dichloropyrimidin-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c6-3-2-9-4(1-8)10-5(3)7/h2H,1,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNWIAJBABEEMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)CN)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.